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molecular formula C10H10O2 B3058740 4-Cyclopropoxybenzaldehyde CAS No. 915016-52-3

4-Cyclopropoxybenzaldehyde

Cat. No. B3058740
M. Wt: 162.18
InChI Key: YQJGBZSDKXLBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497397B2

Procedure details

To a solution of THF (350 mL) containing this crude product (36.0 g, 165 mmol), n-butyllithium (116 mL, 1.56 M hexane solution, 181 mmol) was added at −66° C. over 40 minutes under a nitrogen atmosphere. The mixture was stirred at the same temperature for 1 hour. Then, DMF (23.6 g, 323 mmol) was added dropwise to the reaction solution over 12 minutes. The mixture was stirred at the same temperature for 30 minutes and left standing at room temperature overnight, and then a saturated ammonium chloride aqueous solution (150 mL) was added dropwise thereto over 5 minutes. The organic layer was separated and was washed with a saturated ammonium chloride aqueous solution (100 mL) and saturated brine (100 mL). The washing solution was combined and was extracted with hexane (200 mL). All organic layers were combined and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate, 9:1, v/v) to give 23.3 g of the title compound (light yellow oil, yield: 87%).
Name
Quantity
350 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
Name
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[CH2:6]([Li])[CH2:7][CH2:8][CH3:9].CN([CH:14]=[O:15])C.[Cl-].[NH4+].[C:18](OCC)(=O)C>>[CH:5]1([O:4][C:3]2[CH:2]=[CH:9][C:8]([CH:14]=[O:15])=[CH:7][CH:6]=2)[CH2:1][CH2:18]1 |f:3.4|

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
C1CCOC1
Name
crude product
Quantity
36 g
Type
reactant
Smiles
Name
Quantity
116 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at −66° C. over 40 minutes under a nitrogen atmosphere
Duration
40 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing at room temperature overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
was washed with a saturated ammonium chloride aqueous solution (100 mL) and saturated brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with hexane (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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